molecular formula C18H24BrN3O2 B1376942 tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate CAS No. 1251017-90-9

tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate

Cat. No.: B1376942
CAS No.: 1251017-90-9
M. Wt: 394.3 g/mol
InChI Key: CRZVVDRAUXIYLL-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate: is a complex organic compound featuring a tert-butyl ester, a brominated benzimidazole moiety, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. For the brominated version, 5-bromo-o-phenylenediamine is used.

    Azepane Ring Formation: The azepane ring can be introduced via nucleophilic substitution reactions, where a suitable azepane precursor reacts with the benzimidazole derivative.

    Esterification: The final step involves esterification to introduce the tert-butyl ester group. This can be achieved using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to optimize reaction conditions and yields. Catalysts and solvents would be chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

    Substituted Benzimidazoles: Depending on the nucleophile, various substituted benzimidazoles can be formed.

    Carboxylic Acids: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate serves as a versatile intermediate for constructing more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology and Medicine

This compound’s benzimidazole core is known for its biological activity. Benzimidazole derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents. The brominated version may exhibit enhanced biological properties due to the presence of the bromine atom, which can influence the compound’s interaction with biological targets.

Industry

In the pharmaceutical industry, this compound can be used as a precursor for drug development. Its structural features make it a candidate for designing molecules with specific biological activities.

Mechanism of Action

The mechanism of action for compounds containing the benzimidazole core typically involves interaction with biological macromolecules such as proteins and nucleic acids. The bromine atom can enhance binding affinity through halogen bonding, while the azepane ring may influence the compound’s pharmacokinetic properties.

Molecular Targets and Pathways

    Enzymes: Benzimidazole derivatives can inhibit enzymes like kinases and polymerases.

    Receptors: These compounds may act on various receptors, modulating their activity.

    DNA/RNA: Interaction with nucleic acids can lead to inhibition of replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 5-nitrobenzimidazole share the benzimidazole core but differ in their substituents.

    Azepane Derivatives: Compounds such as azepane-1-carboxylate esters have similar ring structures but lack the benzimidazole moiety.

Uniqueness

tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate is unique due to the combination of its functional groups. The presence of the bromine atom, benzimidazole core, and azepane ring in a single molecule provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 4-(5-bromobenzimidazol-1-yl)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrN3O2/c1-18(2,3)24-17(23)21-9-4-5-14(8-10-21)22-12-20-15-11-13(19)6-7-16(15)22/h6-7,11-12,14H,4-5,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZVVDRAUXIYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N2C=NC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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